![molecular formula C18H15NO4 B15107635 N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B15107635.png)
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide is an organic compound with the molecular formula C23H17NO4. It is known for its unique structure, which includes a benzofuran moiety attached to a phenyl ring, further connected to a methoxyacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring is synthesized through cyclization reactions involving phenylacetic acid derivatives.
Coupling Reaction: The benzofuran moiety is then coupled with a phenyl ring using a Friedel-Crafts acylation reaction.
Methoxyacetamide Group Addition: Finally, the methoxyacetamide group is introduced through an amidation reaction involving methoxyacetic acid and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of benzofuran-2-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide: Similar structure but with a bromine atom instead of a methoxy group.
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide: Contains a cyclopropane ring instead of a methoxyacetamide group.
Uniqueness
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C18H15NO4/c1-22-11-17(20)19-14-8-6-12(7-9-14)18(21)16-10-13-4-2-3-5-15(13)23-16/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
PMBFWWHUZRHHJS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-N-(propan-2-yl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B15107552.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15107559.png)
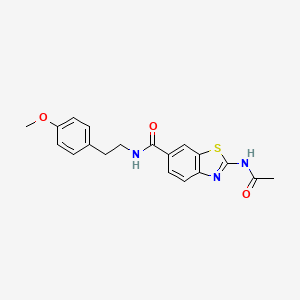
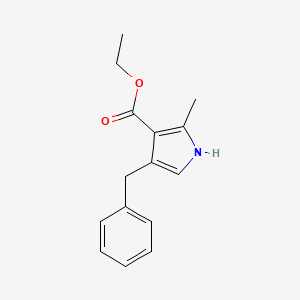
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B15107580.png)
![Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-](/img/structure/B15107585.png)
![3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea](/img/structure/B15107590.png)
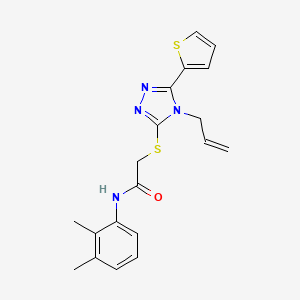
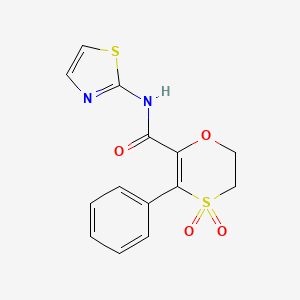
![2-[5-(2-methoxyphenyl)(1,3,4-oxadiazol-2-ylthio)]-N-spiro[benzo[d]1,3-dioxolan e-2,1'-cyclohexane]-5-ylacetamide](/img/structure/B15107606.png)
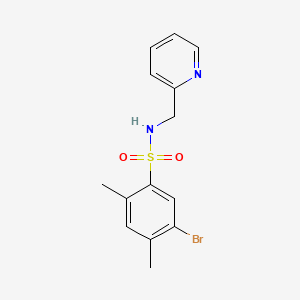
![N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B15107618.png)
![2-[2-amino-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrimidin-4-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B15107625.png)
![Ethyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B15107626.png)
